molecular formula C20H26N2O B3054803 1-Tert-butyl-4-[(z)-(4-tert-butylphenyl)-nno-azoxy]benzene CAS No. 61994-99-8

1-Tert-butyl-4-[(z)-(4-tert-butylphenyl)-nno-azoxy]benzene

Cat. No.: B3054803
CAS No.: 61994-99-8
M. Wt: 310.4 g/mol
InChI Key: WFXAMPJSIJWEGH-UHFFFAOYSA-N
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Description

1-Tert-butyl-4-[(z)-(4-tert-butylphenyl)-nno-azoxy]benzene is an organic compound that belongs to the class of azoxybenzenes. These compounds are characterized by the presence of an azoxy group (-N=N(O)-) attached to two aromatic rings. This particular compound features tert-butyl groups on both aromatic rings, which can influence its chemical properties and reactivity.

Preparation Methods

The synthesis of 1-Tert-butyl-4-[(z)-(4-tert-butylphenyl)-nno-azoxy]benzene typically involves the following steps:

    Nitration: The starting material, 4-tert-butylphenyl, undergoes nitration to introduce a nitro group (-NO2).

    Reduction: The nitro group is then reduced to an amino group (-NH2) using reducing agents such as iron powder and hydrochloric acid.

    Diazotization: The amino group is converted to a diazonium salt using sodium nitrite and hydrochloric acid.

    Coupling Reaction: The diazonium salt is then coupled with another 4-tert-butylphenyl compound to form the azoxybenzene structure.

Industrial production methods may involve optimized reaction conditions and catalysts to improve yield and purity.

Chemical Reactions Analysis

1-Tert-butyl-4-[(z)-(4-tert-butylphenyl)-nno-azoxy]benzene can undergo various chemical reactions, including:

    Oxidation: The azoxy group can be oxidized to form nitro compounds.

    Reduction: The azoxy group can be reduced to form hydrazo compounds.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common reagents used in these reactions include potassium permanganate for oxidation, hydrogen gas with a palladium catalyst for reduction, and halogens or nitric acid for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Tert-butyl-4-[(z)-(4-tert-butylphenyl)-nno-azoxy]benzene has several applications in scientific research:

    Chemistry: It is used as a model compound to study the reactivity and properties of azoxybenzenes.

    Biology: It can be used in studies involving the interaction of azoxy compounds with biological molecules.

    Medicine: Research on its potential pharmacological properties and effects on biological systems.

    Industry: It may be used in the synthesis of other organic compounds or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 1-Tert-butyl-4-[(z)-(4-tert-butylphenyl)-nno-azoxy]benzene involves its interaction with molecular targets through the azoxy group. The azoxy group can participate in redox reactions, influencing the compound’s reactivity and interaction with other molecules. The tert-butyl groups can also affect the compound’s steric and electronic properties, impacting its overall behavior in chemical and biological systems.

Comparison with Similar Compounds

1-Tert-butyl-4-[(z)-(4-tert-butylphenyl)-nno-azoxy]benzene can be compared with other azoxybenzenes, such as:

    Azoxybenzene: Lacks the tert-butyl groups, resulting in different reactivity and properties.

    4,4’-Dimethylazoxybenzene: Contains methyl groups instead of tert-butyl groups, leading to variations in steric and electronic effects.

    4,4’-Di-tert-butylazoxybenzene: Similar structure but with tert-butyl groups on both aromatic rings, affecting its overall properties.

Properties

IUPAC Name

(4-tert-butylphenyl)-(4-tert-butylphenyl)imino-oxidoazanium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O/c1-19(2,3)15-7-11-17(12-8-15)21-22(23)18-13-9-16(10-14-18)20(4,5)6/h7-14H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFXAMPJSIJWEGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)N=[N+](C2=CC=C(C=C2)C(C)(C)C)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50285880
Record name 1-tert-Butyl-4-[(Z)-(4-tert-butylphenyl)-NNO-azoxy]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50285880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61994-99-8
Record name NSC43092
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43092
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-tert-Butyl-4-[(Z)-(4-tert-butylphenyl)-NNO-azoxy]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50285880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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